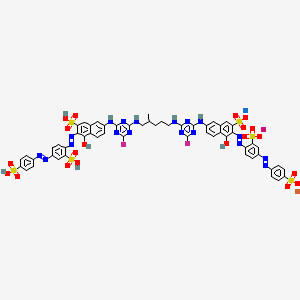
2-Naphthalenesulfonic acid,7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-,lithium potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings. This compound is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various sulfonic acid derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The triazine rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo and triazine groups allow it to form stable complexes with metals and other organic molecules. These interactions can affect various biochemical pathways, making it useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Naphthalene-2-sulfonic acid: A simpler compound with fewer functional groups.
6-Hydroxy-2-naphthalenesulfonic acid sodium salt:
Sodium 2-naphthalenesulfonate: Another related compound with distinct chemical behavior. Compared to these compounds, 2-Naphthalenesulfonic acid, 7,7-(2-methyl-1,5-pentanediyl)bisimino(6-fluoro-1,3,5-triazine-4,2-diyl)iminobis4-hydroxy-3-2-sulfo-4-(4-sulfophenyl)azophenylazo-, lithium potassium sodium salt is unique due to its complex structure and multifunctional nature, which allows for a broader range of applications.
Eigenschaften
Molekularformel |
C56H43F2KLiN18NaO20S6 |
|---|---|
Molekulargewicht |
1587.5 g/mol |
IUPAC-Name |
lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-hydroxy-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C56H46F2N18O20S6.K.Li.Na/c1-28(27-60-54-64-52(58)66-56(68-54)62-34-9-17-40-30(22-34)24-46(102(94,95)96)48(50(40)78)76-74-42-19-11-36(26-44(42)100(88,89)90)72-70-32-6-14-38(15-7-32)98(82,83)84)3-2-20-59-53-63-51(57)65-55(67-53)61-33-8-16-39-29(21-33)23-45(101(91,92)93)47(49(39)77)75-73-41-18-10-35(25-43(41)99(85,86)87)71-69-31-4-12-37(13-5-31)97(79,80)81;;;/h4-19,21-26,28,77-78H,2-3,20,27H2,1H3,(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H2,59,61,63,65,67)(H2,60,62,64,66,68);;;/q;3*+1/p-3 |
InChI-Schlüssel |
OGCPLLPJHSYJMR-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].CC(CCCNC1=NC(=NC(=N1)F)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])CNC6=NC(=NC(=N6)F)NC7=CC8=CC(=C(C(=C8C=C7)O)N=NC9=C(C=C(C=C9)N=NC1=CC=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
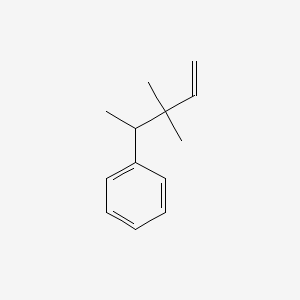
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
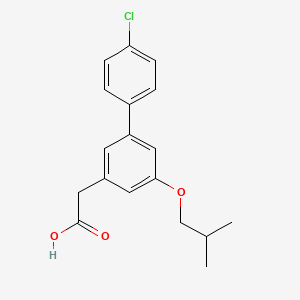
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
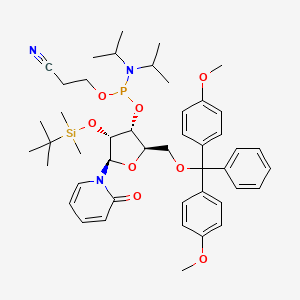
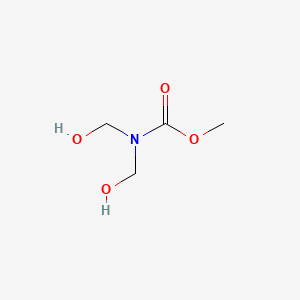

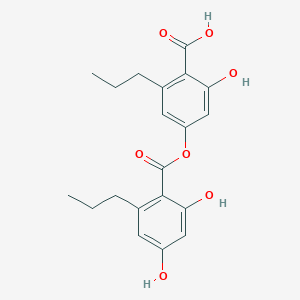
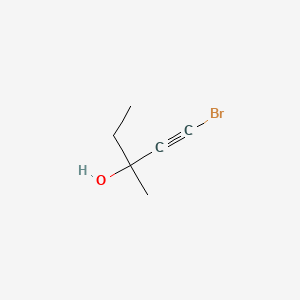
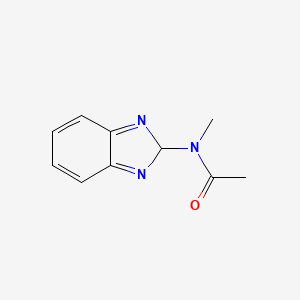
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
